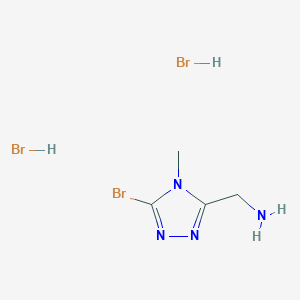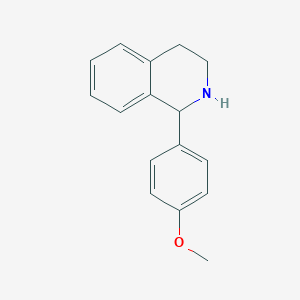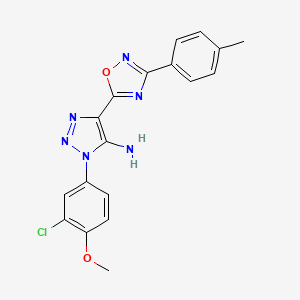
4-bromo-5-methyl-2,3-dihydro-1H-isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-5-methyl-2,3-dihydro-1H-isoindole is a chemical compound with the CAS Number: 1427361-78-1 . It has a molecular weight of 212.09 . The IUPAC name for this compound is 4-bromo-5-methylisoindoline .
Molecular Structure Analysis
The InChI code for 4-bromo-5-methyl-2,3-dihydro-1H-isoindole is 1S/C9H10BrN/c1-6-2-3-7-4-11-5-8(7)9(6)10/h2-3,11H,4-5H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine and methyl groups.Physical And Chemical Properties Analysis
4-bromo-5-methyl-2,3-dihydro-1H-isoindole is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Synthesis of Indole Derivatives
Indole derivatives, including 4-bromo-5-methyl-2,3-dihydro-1H-isoindole, play a significant role in cell biology . They are important types of molecules and natural products . The application of indole derivatives as biologically active compounds has attracted increasing attention in recent years .
Treatment of Cancer Cells
Indole derivatives have been used for the treatment of cancer cells . They show various biologically vital properties . For example, 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indoles, which are similar to 4-bromo-5-methyl-2,3-dihydro-1H-isoindole, showed high anti-tumor activity .
Treatment of Microbes
Indole derivatives are also used in the treatment of microbes . They have shown effectiveness in inhibiting the growth of various types of microbes .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . They have shown effectiveness in treating a wide range of disorders .
Synthesis of Solid Hexacoordinate Complexes
4-Bromopyrazole, a compound similar to 4-bromo-5-methyl-2,3-dihydro-1H-isoindole, has been used in the preparation of solid hexacoordinate complexes . This suggests potential applications of 4-bromo-5-methyl-2,3-dihydro-1H-isoindole in the synthesis of such complexes.
Anti-HIV-1 Activity
Indolyl and oxochromenyl xanthenone derivatives, which are similar to 4-bromo-5-methyl-2,3-dihydro-1H-isoindole, have shown anti-HIV-1 activity . This suggests potential applications of 4-bromo-5-methyl-2,3-dihydro-1H-isoindole in anti-HIV-1 research.
Antimicrobial Activity
Hydrazide-hydrazones, a class of compounds similar to 4-bromo-5-methyl-2,3-dihydro-1H-isoindole, have shown significant antimicrobial activity . This suggests potential applications of 4-bromo-5-methyl-2,3-dihydro-1H-isoindole in antimicrobial research.
Wirkmechanismus
Safety and Hazards
The safety information for 4-bromo-5-methyl-2,3-dihydro-1H-isoindole indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used . Hazard statements include H315, H319, and H335, which refer to skin irritation, eye irritation, and respiratory irritation, respectively .
Eigenschaften
IUPAC Name |
4-bromo-5-methyl-2,3-dihydro-1H-isoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-2-3-7-4-11-5-8(7)9(6)10/h2-3,11H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHGVTOKBOXBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CNC2)C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-methyl-2,3-dihydro-1H-isoindole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B2971021.png)
![Methyl 3-[2-(2-ethoxy-2-oxoacetyl)hydrazino]thiophene-2-carboxylate](/img/structure/B2971023.png)


![2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2971028.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2971030.png)
![4-(2-oxo-2-phenylethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2971031.png)
![3-[2-Methoxy-4-(trifluoromethyl)phenyl]morpholine;hydrochloride](/img/structure/B2971033.png)
![N-(4-ethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2971034.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-{12,13-dimethyl-8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamide](/img/structure/B2971037.png)

![3-[2-Oxo-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one](/img/structure/B2971042.png)
![Tert-butyl 3-[oxan-4-ylmethyl(prop-2-enoyl)amino]azetidine-1-carboxylate](/img/structure/B2971043.png)